Nitrosocarbaryl
Description
Contextualization within N-Nitrosated Compounds Research
N-nitrosated compounds, often referred to as N-nitroso compounds, are a broad class of chemicals characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom. delaware.govnih.gov This group of compounds is a significant area of research due to the potent carcinogenic nature of many of its members. researchgate.netnih.gov They can be formed endogenously in the human body from the reaction of secondary or tertiary amines with nitrosating agents like nitrite (B80452), particularly in the acidic environment of the stomach. delaware.govnih.govnih.gov
Nitrosocarbaryl serves as a pertinent example within this class for several reasons. Its precursor, carbaryl (B1668338), is a widely used agricultural chemical, leading to potential human exposure through dietary intake. nih.govdelaware.gov The in vitro demonstration of its formation under simulated gastric conditions highlights a potential pathway for endogenous generation of a carcinogenic N-nitroso compound. nih.govnih.gov Research on this compound, therefore, contributes to the broader understanding of the risks associated with the ingestion of nitrosatable pesticides and the general mechanisms of N-nitroso compound-induced carcinogenesis. nih.gov
Significance of this compound in Mechanistic Biological Studies
The primary significance of this compound in academic research lies in its use as a tool to understand the molecular mechanisms of action of N-nitrosated carcinogens. Studies have focused on its interaction with cellular macromolecules, particularly DNA, and its metabolic fate.
Research has demonstrated that this compound is capable of inducing significant damage to human DNA. Specifically, it has been shown to cause numerous single-strand breaks in the DNA of human skin cells in culture. nih.gov This effect was observed with this compound but not with its parent compound, carbaryl. nih.gov Further mechanistic insights were gained through isotopic labeling studies. When cells were treated with this compound labeled with radioactive isotopes on different parts of the molecule (¹⁴C on the methyl group and ³H on the ring structure), it was found that only the methyl-containing residue formed a stable association with the DNA. nih.gov This suggests that the this compound molecule is cleaved, and the methyl-carbamoyl portion is the reactive moiety that alkylates the DNA, leading to the observed damage. nih.gov
In addition to its direct effects on DNA, the interaction of this compound with metabolic enzyme systems has also been a subject of investigation. Studies comparing the effects of carbaryl and this compound on rat liver microsomal monooxygenase activities have revealed different patterns of enzyme inhibition. This compound was found to be a non-competitive inhibitor of aminopyrine (B3395922) N-demethylase, p-nitroanisole O-demethylase, and aniline (B41778) hydroxylase. nih.gov In contrast, carbaryl exhibited competitive inhibition of aminopyrine N-demethylase and p-nitroanisole O-demethylase. nih.gov Furthermore, metabolic studies have shown that this compound is denitrosated during microsomal metabolism, forming a NO-cytochrome P-450 complex. nih.gov Both this compound and carbaryl were found to yield formaldehyde (B43269) as a metabolite. nih.gov These findings are crucial for understanding the bioactivation and detoxification pathways of this class of compounds.
The detailed research findings on the biological effects of this compound are summarized in the following tables.
Table 1: Research Findings on the Effects of this compound on Human DNA
| Finding | Experimental Observation | Implication | Reference |
| DNA Damage | Treatment of human skin cells with this compound resulted in numerous single-strand breaks in the DNA. | Demonstrates the genotoxic potential of this compound. | nih.gov |
| Mechanism of DNA Interaction | Isotopic labeling studies showed that the methyl-containing residue of the this compound molecule forms an irreversible association with human cellular DNA. | Suggests that the molecule is cleaved and the methyl-carbamoyl group is the reactive species that alkylates DNA. | nih.gov |
| Duration of Effect | The effect of this compound on DNA could be observed for up to 20 hours after the chemical was removed from the cell cultures. | Indicates a persistent or slowly repaired form of DNA damage. | nih.gov |
| Comparison with Parent Compound | Carbaryl, the precursor to this compound, did not produce the same DNA-damaging effects under the same experimental conditions. | Highlights the critical role of the N-nitroso group in the genotoxicity of the molecule. | nih.gov |
Table 2: Research Findings on the Interaction of this compound with Microsomal Monooxygenase Activities
| Finding | Experimental Observation | Implication | Reference |
| Enzyme Inhibition Pattern | This compound demonstrated non-competitive inhibition of aminopyrine N-demethylase, p-nitroanisole O-demethylase, and aniline hydroxylase in rat liver microsomes. | Indicates a distinct mechanism of enzyme interaction compared to its precursor, carbaryl. | nih.gov |
| Metabolic Pathway | In vitro metabolism studies showed that this compound is denitrosated, forming a NO-cytochrome P-450 complex. | Provides insight into the metabolic fate and potential detoxification or bioactivation pathways of this compound. | nih.gov |
| Metabolic Product | Both this compound and carbaryl were found to yield formaldehyde as a metabolite. | Suggests a common metabolic step for both compounds. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
naphthalen-1-yl N-methyl-N-nitrosocarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-14(13-16)12(15)17-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSXTYIBUNXZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OC1=CC=CC2=CC=CC=C21)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30876699 | |
| Record name | N-ME-N-NITROSO-1-NAPHTHYLCARBAMAT | |
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Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00000199 [mmHg] | |
| Record name | Nitrosocarbaryl | |
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CAS No. |
7090-25-7, 64158-97-0 | |
| Record name | 1-Naphthalenyl N-methyl-N-nitrosocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7090-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nitrosocarbaryl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007090257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, methylnitroso-, naphthalenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064158970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ME-N-NITROSO-1-NAPHTHYLCARBAMAT | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITROSOCARBARYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0719MRF0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Chemical Synthesis and Formation Mechanisms of Nitrosocarbaryl
The formation of Nitrosocarbaryl involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the carbamate (B1207046) functional group of carbaryl (B1668338). This process, known as N-nitrosation, can occur under specific chemical conditions.
In Vitro Nitrosation Pathways of Carbaryl Precursors
The primary precursor for the synthesis of this compound is carbaryl itself. The nitrosation of carbaryl in vitro is significantly influenced by the surrounding chemical environment, particularly the pH and the concentration of the nitrosating agent, which is typically derived from nitrite (B80452).
Carbaryl + Nitrite (in acidic medium) → this compound
Lower pH values generally favor the formation of the active nitrosating agents, thereby increasing the rate of this compound synthesis. For instance, the nitrosation of carbamates has been shown to be significantly higher at a pH of 1-2, which is similar to the environment of the human stomach, compared to a pH range of 3-5. tandfonline.comosti.gov While specific kinetic data for this compound formation is not extensively detailed in publicly available literature, the general principle for N-nitrosation reactions indicates that the rate is proportional to the concentration of the amine (carbaryl) and the square of the nitrite concentration in many cases. usp.org However, at very low pH, the reactivity of the amine can be reduced due to protonation, creating a complex relationship where an optimal pH for nitrosation often exists. nih.gov
The concentration of nitrite is another critical factor. A higher concentration of nitrite leads to a greater availability of the nitrosating species, thus accelerating the formation of this compound, assuming other conditions are favorable.
Table 1: Factors Influencing In Vitro this compound Formation
| Factor | Influence on this compound Formation | Rationale |
| Low pH (Acidic) | Increases formation rate | Promotes the formation of reactive nitrosating agents like nitrous acid (HNO₂) and the nitrosonium ion (NO⁺). nih.govtandfonline.comosti.gov |
| High Nitrite Concentration | Increases formation rate | Provides a greater supply of the nitrosating agent. usp.org |
The chemical synthesis of this compound from carbaryl and a nitrosating agent, such as nitrous acid, proceeds through a series of reactive intermediates. The generally accepted mechanism for N-nitrosation of a secondary amide like carbaryl involves the following steps:
Formation of the Nitrosating Agent: In an acidic medium, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule can generate the highly electrophilic nitrosonium ion (NO⁺).
2HNO₂ ⇌ N₂O₃ + H₂O
HNO₂ + H⁺ ⇌ H₂NO₂⁺ → NO⁺ + H₂O
Nucleophilic Attack: The nitrogen atom of the carbamate group in carbaryl, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic nitrosonium ion.
Formation of a Protonated Intermediate: This attack results in the formation of a protonated N-nitroso intermediate.
Deprotonation: A base (such as a water molecule) removes a proton from the nitrogen atom, leading to the final, stable this compound molecule.
While specific intermediates for the nitrosation of carbaryl are not extensively isolated and characterized in the literature, the reaction is expected to proceed through a transient protonated N-nitrosocarbaryl species before the final product is formed. The stability of this compound itself can be a limiting factor in its isolation, as it has been noted to be unstable. tandfonline.comosti.gov
Endogenous Formation in Simulated Biological Environments
The potential for this compound to form within the body, particularly in the stomach, from the ingestion of carbaryl and nitrites (found in some preserved foods and as a natural component of saliva) is a significant area of research.
Gastric Conditions Simulation and this compound Generation
In vitro experiments designed to simulate the conditions of the human stomach have demonstrated the formation of this compound. nih.gov These studies typically involve incubating carbaryl and nitrite in a solution with a pH and composition that mimics gastric juice. The acidic environment of the stomach (pH 1-2) provides the necessary conditions for the conversion of ingested nitrite into potent nitrosating agents. tandfonline.comosti.gov
One study highlighted that incubating carbamates with sodium nitrite in the presence of stomach contents at 37°C resulted in nitrosation. tandfonline.comosti.gov The yield of the nitroso derivative was significantly influenced by the pH of the gastric contents.
Factors Influencing In Vivo Formation in Non-Human Models
Studies using animal models, such as rats and guinea pigs, have provided direct evidence for the in vivo formation of this compound. tandfonline.comosti.gov When carbaryl and sodium nitrite were administered orally to these animals, this compound could be detected in their stomach contents.
Several factors have been identified as influencing the extent of in vivo formation:
Gastric pH: The pH of the stomach is a primary determinant. In a comparative study, the formation of nitrosocarbamates was significantly higher in guinea pigs (gastric pH 1-2) than in rats (gastric pH 3-5). tandfonline.comosti.gov This suggests that species with a more acidic stomach environment, like humans, may have a higher potential for this compound formation. tandfonline.comosti.gov
Dietary Components: The presence of other dietary components can influence nitrosation. For example, certain compounds found in food and beverages can either inhibit or catalyze the formation of N-nitroso compounds.
Rate of Gastric Emptying: The residence time of carbaryl and nitrite in the stomach will affect the extent of their reaction. A slower gastric emptying rate would allow for a longer reaction time, potentially leading to greater this compound formation.
Instability of this compound: The inherent instability of this compound can lead to an underestimation of its formation in vivo, as it may degrade or be absorbed from the stomach after its formation. tandfonline.comosti.gov
Table 2: In Vivo Formation of Nitrosocarbamates in Animal Models
| Animal Model | Gastric pH | Percentage of Carbamate Recovered as Nitroso Derivative |
| Rat | 3-5 | Trace quantities tandfonline.comosti.gov |
| Guinea Pig | 1-2 | 0.5% to 2.0% tandfonline.comosti.gov |
Biotransformation and Metabolic Pathways of Nitrosocarbaryl
Enzymatic Denitrosation Mechanisms
A key metabolic process for Nitrosocarbaryl involves denitrosation, a mechanism often mediated by enzymatic systems.
Cytochrome P-450 (CYP) enzymes play a significant role in the metabolism of xenobiotics, including this compound. In vitro studies have shown that this compound can interact with rat liver microsomal monooxygenase activities, which are largely attributed to CYP enzymes. These systems are involved in the denitrosation of this compound through a nitric oxide-cytochrome P-450 complex. nih.govebi.ac.uk Specifically, this compound has been observed to inhibit various CYP-mediated activities, such as aminopyrine (B3395922) N-demethylase and p-nitroanisole O-demethylase, indicating its interaction with these enzymatic pathways. nih.govebi.ac.uk
The denitrosation of this compound is intrinsically linked to the release of nitric oxide (NO). This process occurs via a NO-cytochrome P-450 complex during microsomal metabolism. nih.govebi.ac.uk The release of NO is a critical step in the breakdown of N-nitroso compounds. While specific molecular details of NO release from this compound are not extensively detailed in the provided literature, the general mechanism involves the enzymatic activation and subsequent cleavage of the N-nitroso group.
Identification and Characterization of Primary and Secondary Metabolites
The metabolism of this compound leads to the formation of primary and secondary metabolites. Studies comparing this compound and Carbaryl (B1668338) metabolism indicate that both compounds can yield formaldehyde (B43269). nih.gov Research on Carbaryl metabolism, which may offer insights into this compound pathways, identifies several key transformations including ring hydroxylation, hydrolysis, and conjugation. who.intinchem.org Hydrolysis of the carbamate (B1207046) ester bond typically yields 1-naphthol (B170400), methylamine, and carbon dioxide. who.intasm.org While specific metabolites of this compound beyond the release of NO are not exhaustively listed, the pathways for Carbaryl suggest potential metabolites such as hydroxylated derivatives of 1-naphthol or conjugates formed with sulfate (B86663) or glucuronic acid. inchem.org
In Vitro and In Vivo Metabolic Fate in Model Organisms
Studies investigating the metabolic fate of this compound have been conducted in various model systems. In vitro studies using rat liver microsomes have demonstrated the interaction of this compound with monooxygenase activities. nih.govebi.ac.uk These studies have shown that this compound can inhibit hepatic microsomal enzymes like aryl hydrocarbon hydroxylase, aminopyrine N-demethylase, and epoxide hydrolase. ebi.ac.uk In vivo studies in rats have also been performed, examining the distribution of radioactivity following oral administration of labeled this compound. ebi.ac.uk These studies suggest that this compound can be formed in the stomach from Carbaryl and nitrites under simulated conditions. inchem.orgnih.gov The comparison of metabolic pathways between Carbaryl and this compound in vitro indicates that both can yield formaldehyde, and this compound undergoes denitrosation via a NO-cytochrome P-450 complex. nih.gov
Influence of Enzyme Induction and Inhibition on this compound Metabolism
Enzyme induction and inhibition significantly influence the metabolic fate of this compound. In vivo administration of this compound to rats has shown that it acts as an inhibitor of hepatic microsomal monooxygenases. nih.govebi.ac.uk Specifically, at doses of 25 and 50 mg/kg body weight per day, this compound inhibited aniline (B41778) aromatic hydroxylase and p-nitroanisole O-demethylase. ebi.ac.uk Enzyme inhibition was observed after a single day of treatment in females, while cytochrome P-450 levels were lowered only after four days of administration. ebi.ac.uk This indicates that this compound's metabolism and its effects on enzyme systems are dose- and time-dependent, and that it can modulate the activity of key metabolic enzymes.
Compound List:
this compound
Carbaryl
1-naphthol
Methylamine
Carbon dioxide
Formaldehyde
Aminopyrine
p-Nitroanisole
Aniline
Molecular and Cellular Mechanisms of Biological Interaction
Genotoxic Mechanisms and DNA Interaction
Nitrosocarbaryl exerts its genotoxic effects through direct chemical modification of DNA. Upon entering a biological system, it has been shown to be a direct-acting mutagen, not requiring metabolic activation to induce genetic damage. This reactivity is a key feature of its mechanism of action, leading to the formation of DNA adducts and subsequent mutations.
The initial step in the genotoxicity of this compound is the formation of covalent adducts with DNA. This process involves the chemical bonding of the compound or its reactive intermediates to the DNA molecule. Studies have demonstrated that this compound can cause numerous single-strand breaks in the DNA of human cells. nih.gov It is suggested that the this compound molecule undergoes cleavage, with the methyl-containing portion forming an irreversible bond with cellular DNA. nih.gov This interaction results in alkali-sensitive sites within the DNA structure. nih.gov
While specific studies exhaustively detailing all nucleophilic sites of adduction for this compound are limited, the chemistry of N-nitroso compounds provides a strong indication of the likely targets within the DNA molecule. The N7-position of guanine (B1146940) is the most nucleophilic site in DNA and is a common target for alkylating agents. nih.gov It is highly probable that this compound or its reactive intermediates form adducts at this site. Other potential sites of adduction include the N3-position of adenine (B156593) and the O6-position of guanine, the latter being a particularly pro-mutagenic lesion.
The precise structural elucidation of this compound-DNA adducts is a complex analytical challenge. Modern analytical techniques such as tandem mass spectrometry (MS/MS) are instrumental in characterizing the structure of DNA adducts formed by various chemical agents. nih.govresearchgate.net This methodology allows for the identification of the site of binding on both the DNA base and the adducted molecule. nih.gov While detailed structural analyses specifically for this compound adducts are not widely published, the application of such techniques would be essential to definitively identify the chemical structures of the adducts formed and to understand their stereochemistry and conformational impact on the DNA helix.
This compound has been demonstrated to be mutagenic in both prokaryotic and eukaryotic systems. Its ability to induce mutations is a direct consequence of the DNA adducts it forms, which can be misread by DNA polymerase during replication, or can lead to errors during DNA repair.
The types of mutations induced by chemical mutagens are often characteristic of their chemical reactivity. N-nitroso compounds are known to cause a range of mutational events. Studies with various nitroaromatic compounds in prokaryotic systems, such as Salmonella typhimurium, have shown the induction of both base-pair substitution mutations and frameshift mutations. nih.govnih.gov A point mutation involves the change of a single nucleotide base, while a frameshift mutation results from the insertion or deletion of nucleotides in a number that is not a multiple of three, altering the reading frame of the gene. youtube.com It is plausible that this compound induces a similar spectrum of mutations, reflecting its ability to form different types of DNA adducts that interfere with DNA replication and repair in distinct ways.
| Mutation Type | Description | Potential Consequence |
| Point Mutation | Substitution of a single nucleotide base for another. youtube.com | Can result in a silent, missense, or nonsense mutation, potentially altering the encoded protein. |
| Frameshift Mutation | Insertion or deletion of one or more nucleotide bases, shifting the reading frame of the genetic code. youtube.com | Typically leads to a completely non-functional protein product due to a cascade of incorrect amino acids and premature stop codons. |
Chromosomal Aberrations and Clastogenicity
This compound has been identified as a compound capable of inducing structural and numerical chromosomal abnormalities. These clastogenic and aneugenic effects are central to its genotoxic profile. The compound's ability to cause DNA strand breaks is a key initiating event in the formation of these aberrations nih.gov.
While direct studies specifically quantifying Sister Chromatid Exchange (SCE) induction by this compound are not extensively detailed in the reviewed literature, the effects of related N-nitroso compounds provide strong inferential evidence. N-nitroso compounds, as a class, are known to be potent inducers of SCEs. For instance, various nitrosoureas have been shown to cause a dose-dependent increase in SCEs in vitro nih.gov. These compounds are alkylating agents, and their ability to form adducts with DNA is believed to trigger the recombination events that lead to SCEs. The mechanism likely involves the formation of DNA lesions that, when encountered by the replication fork, can lead to its collapse and subsequent repair through a process involving homologous recombination, a pathway that can result in sister chromatid exchanges. Therefore, it is highly probable that this compound, through its alkylating activity, also induces SCEs as a manifestation of its DNA-damaging potential.
The induction of aneuploidy, an abnormal number of chromosomes, and polyploidy, the presence of more than two complete sets of chromosomes, are significant consequences of exposure to certain chemical agents. While specific studies on this compound's induction of aneuploidy and polyploidy are not prevalent, the mechanisms can be inferred from the actions of other N-nitroso compounds and agents that disrupt the mitotic apparatus.
Aneuploidy can arise from errors in chromosome segregation during cell division, a process known as non-disjunction nih.gov. Chemicals can interfere with this process through various mechanisms, including damage to the spindle fibers, which are crucial for the proper alignment and separation of chromosomes. N-nitroso compounds can cause DNA damage that may lead to the loss of chromosomes or their failure to segregate correctly.
Polyploidy can be induced by agents that interfere with cytokinesis, the final stage of cell division where the cytoplasm is divided to form two daughter cells. If chromosome replication occurs without subsequent cell division, a polyploid cell results nih.govresearchgate.net. Some chemicals, known as antimitotic agents, can depolymerize microtubules, which are essential components of the mitotic spindle nih.govresearchgate.net. This disruption prevents chromosome movement and segregation, leading to the formation of a single daughter cell with a doubled chromosome number nih.gov. Given that N-nitroso compounds can cause significant cellular stress and damage, it is plausible that this compound could contribute to the formation of aneuploid and polyploid cells by disrupting the intricate machinery of cell division.
Modulation of DNA Repair Pathways
This compound, as an N-nitroso compound, is recognized for its capacity to chemically modify DNA, thereby triggering cellular DNA repair responses nih.gov. N-nitroso compounds are known alkylating agents, meaning they can attach alkyl groups to DNA bases nih.gov. This alkylation can lead to the formation of various DNA adducts.
The primary mechanism of DNA damage by this compound involves the formation of alkali-sensitive bonds, indicative of single-strand breaks or lesions that are converted to breaks under alkaline conditions nih.gov. Studies have shown that the methyl-containing residue of the this compound molecule is the portion that irreversibly binds to human cellular DNA nih.gov. This suggests that the DNA damage is a direct result of the chemical's interaction with the genetic material.
Cells possess a suite of DNA repair pathways to counteract such damage, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), and direct reversal of damage by enzymes like O6-methylguanine-DNA methyltransferase (MGMT) nih.govneb.com. The types of lesions induced by this compound would likely activate these pathways. For example, the BER pathway typically handles small base modifications, while NER is responsible for repairing bulkier adducts that distort the DNA helix. The formation of O6-alkylguanine, a common lesion from N-nitroso compounds, can be directly repaired by MGMT nih.gov. The presence of single-strand breaks would activate repair processes involving enzymes such as poly (ADP-ribose) polymerase (PARP) and DNA ligase. The genotoxicity of this compound is therefore a result of the balance between the rate of DNA damage induction and the cell's capacity to accurately repair these lesions.
Cellular Transformation and Phenotypic Alterations in In Vitro Models
The carcinogenic potential of this compound has been demonstrated in vitro through its ability to induce cellular transformation, a process by which normal cells acquire the characteristics of cancer cells.
Morphological Transformation of Fibroblast Cell Lines (e.g., BALB/3T3)
This compound has been shown to cause the morphological transformation of BALB/3T3 fibroblast cells in culture. This transformation is characterized by a visible change in the appearance and growth pattern of the cells. Normal BALB/3T3 cells exhibit a flattened, elongated morphology and grow in an orderly monolayer. However, upon treatment with this compound, these cells undergo a transformation, acquiring a more rounded or spindle-like shape and losing their organized growth pattern. These transformed cells pile up on top of one another, forming dense, multi-layered foci, which is a hallmark of neoplastic transformation. This morphological change is a key indicator of the compound's ability to induce a cancerous phenotype.
Alterations in Cell Growth Regulation and Contact Inhibition
A fundamental characteristic of normal cells is contact inhibition, a process where cell proliferation ceases once a confluent monolayer is formed. This compound-transformed cells exhibit a loss of this critical regulatory mechanism. These cells continue to divide even after making contact with neighboring cells, leading to the formation of the aforementioned foci. This loss of contact inhibition is a direct consequence of the alterations in the cellular signaling pathways that control cell growth and proliferation. The transformed cells also demonstrate an increased growth rate and are able to reach higher saturation densities in culture compared to their non-transformed counterparts.
Table of Research Findings on this compound-Induced Cellular Changes
Table of Mentioned Compounds
Anchorage-Independent Growth Capabilities
A hallmark of cellular transformation and a key characteristic of cancer cells is the ability to proliferate without being anchored to a solid substrate, a phenomenon known as anchorage-independent growth. europa.eu Research has demonstrated that this compound is a potent inducer of this capability in cultured cells.
In studies using BALB/3T3 (clone A31) fibroblasts, treatment with this compound led to the development of transformed cells that, unlike the non-transformed parental cells, were capable of growing in soft agar. nih.gov This acquisition of anchorage-independent growth is a critical indicator of a tumorigenic phenotype, suggesting that this compound can initiate changes in cellular programming that overcome the normal requirement for extracellular matrix attachment for survival and proliferation. The ability to thrive in an unattached state is a crucial step in the metastatic cascade, allowing cancer cells to disseminate and form colonies at distant sites.
The development of this capability in this compound-treated cells underscores its potent transforming potential. The transition to anchorage-independent growth is associated with significant alterations in cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
Molecular Markers of Cellular Transformation
The transformation of BALB/3T3 cells by this compound is characterized by a distinct set of phenotypic and molecular changes that serve as markers of this oncogenic process. These transformed cells exhibit a loss of contact inhibition, a fundamental property of normal cells that arrests their growth upon reaching confluence. nih.gov
Morphologically, the transformed cells undergo noticeable changes, deviating from the typical flattened and organized structure of the parental BALB/3T3 cells. nih.gov Furthermore, these cells demonstrate an increased saturation density, meaning they can proliferate to a much higher number in a given area compared to their non-transformed counterparts. nih.gov
A significant molecular finding in this compound-transformed BALB/3T3 cells is the lack of complete activation of endogenous murine leukemia viruses. nih.gov Investigations into specific molecular markers revealed that the transformed clones tested negative for the expression of RNA tumor virus antigens and the enzyme viral reverse transcriptase. nih.gov This indicates that the transformation mechanism induced by this compound is not dependent on the full expression of these viral components. However, the endogenous viral genome is retained in an unexpressed state, as evidenced by the fact that viral antigen expression could be induced by treatment with iododeoxyuridine. nih.gov
The most definitive marker of the oncogenic transformation induced by this compound is the tumorigenicity of the transformed cells. When injected into suitable animal models, including normal newborn, irradiated weanling, and athymic (nude) mice, these cells were capable of forming tumors. nih.gov
Table 1: Phenotypic and Molecular Markers of this compound-Induced Cellular Transformation in BALB/3T3 Cells
| Marker | Observation in this compound-Transformed Cells | Reference |
| Contact Inhibition | Lost | nih.gov |
| Morphology | Altered | nih.gov |
| Growth in Soft Agar | Positive (Anchorage-Independent) | nih.gov |
| Saturation Density | Increased | nih.gov |
| Tumorigenicity | Positive in mice | nih.gov |
| RNA Tumor Virus Antigens | Negative | nih.gov |
| Viral Reverse Transcriptase | Negative | nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
Modulation of Biochemical Pathways and Enzyme Systems
This compound has been shown to significantly interact with and modulate critical biochemical pathways and enzyme systems, particularly those involved in cellular metabolism and oxidative stress responses.
Interaction with Microsomal Monooxygenases
Research on the effects of this compound on rat liver microsomes has revealed its influence on the microsomal monooxygenase system. This system, which includes a variety of cytochrome P450 enzymes, is central to the metabolism of a wide range of xenobiotics. While the direct interaction with specific monooxygenase isoforms was not detailed in the available research, the downstream effects on related enzyme activities suggest a significant interaction. The modulation of this system by this compound is a key aspect of its biochemical impact.
Effects on NADPH-Dependent Reductase Activities
A significant effect of this compound is its ability to decrease the activities of NADPH-dependent reductases. nih.gov Specifically, in vivo treatment with this compound led to a significant reduction in the activity of NADPH-cytochrome c reductase and NADPH-neotetrazolium reductase in rat liver microsomes. nih.gov This inhibitory effect on these crucial reductase enzymes distinguishes this compound from its non-nitrosated precursor, carbaryl, which did not produce the same effect under similar conditions. nih.gov The reduction in these enzyme activities is a key component of the mechanism through which this compound affects microsomal functions.
Mechanisms of Lipid Peroxidation Inhibition
This compound has been identified as a potent inhibitor of microsomal lipid peroxidation. nih.gov This inhibitory action is multifaceted. The compound's ability to decrease NADPH-dependent reductase activities, as mentioned previously, is a contributing factor. nih.gov By reducing the activity of these enzymes, this compound limits the electron flow that can lead to the generation of reactive oxygen species that initiate lipid peroxidation.
Furthermore, in vitro studies have demonstrated that this compound has a strong, concentration-dependent inhibitory effect on the NADPH-dependent chemiluminescence response, which is an indicator of oxidative processes within the microsomes. nih.gov This suggests a direct interference with the mechanisms of microsomal oxygen activation. The reduction in lipoperoxidative degradation was observed through decreased formation of malonaldehyde and conjugated dienes. nih.gov
Role of Superoxide (B77818) Generation in Cellular Response
The inhibition of lipid peroxidation by this compound is also linked to a decrease in superoxide generation. nih.gov Superoxide is a primary reactive oxygen species that can be produced during microsomal electron transport. By diminishing the generation of superoxide, this compound reduces the initial radical species that can trigger the chain reaction of lipid peroxidation. This effect on superoxide generation, coupled with the inhibition of NADPH-dependent reductases, forms the basis of this compound's mechanism for inhibiting microsomal lipid peroxidation. nih.gov
Table 2: Effects of this compound on Biochemical Pathways
| Pathway/Enzyme System | Effect of this compound | Reference |
| Microsomal Lipid Peroxidation | Inhibition | nih.gov |
| NADPH-cytochrome c reductase | Decreased activity | nih.gov |
| NADPH-neotetrazolium reductase | Decreased activity | nih.gov |
| Superoxide Generation | Decreased | nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
Protein and Macromolecular Interactions (Beyond DNA)
This compound, the N-nitroso derivative of the carbamate (B1207046) insecticide carbaryl, is recognized for its potential to interact with various cellular macromolecules, extending beyond its effects on DNA. nih.gov These interactions are primarily driven by the electrophilic nature of this compound and its degradation products, which can lead to covalent modifications of proteins and other macromolecules, thereby altering their structure and function. The primary mechanisms of these interactions involve carbamoylation and nitrosation of nucleophilic sites on amino acid residues within proteins.
The interaction of N-nitroso compounds with cellular proteins is a significant aspect of their biological activity. nih.gov Research on similar compounds, such as nitrosoureas, has demonstrated their ability to carbamoylate amino acids, peptides, and proteins. nih.gov This process involves the transfer of the carbamoyl (B1232498) group to nucleophilic centers on the protein, such as the alpha-amino groups of N-terminal amino acids and the epsilon-amino groups of lysine (B10760008) residues. nih.gov Such modifications can alter the protein's charge, conformation, and ultimately, its biological activity. nih.gov While direct studies detailing the specific protein targets of this compound are limited, the established reactivity of nitrosoureas provides a strong model for its potential interactions. nih.gov
The parent compound, carbaryl, is a known inhibitor of acetylcholinesterase, a critical enzyme in the nervous system. researchgate.net While the primary mechanism of carbaryl's toxicity is through this inhibition, the formation of this compound introduces additional reactive properties. researchgate.net The study of various nitrosamines has revealed their potential to act as inhibitors of acetylcholinesterase, suggesting that this compound could also exhibit this activity through different binding mechanisms than its parent compound. nih.gov
The interaction with glutathione (B108866) S-transferases (GSTs) represents another potential target. GSTs are a family of enzymes involved in the detoxification of a wide range of xenobiotics by catalyzing their conjugation with glutathione. mdpi.comnih.govmdpi.com The activity of GSTs can be modulated by S-nitrosylation. researchgate.net For instance, treatment of microsomal GST with S-nitrosoglutathione or a nitric oxide donor resulted in a significant increase in enzyme activity, which was associated with the loss of free sulfhydryl groups. researchgate.net This suggests that this compound could potentially modulate GST activity, thereby affecting cellular detoxification pathways. researchgate.netmdpi.com
Table 1: Potential Protein Interactions of this compound
| Target Protein/Macromolecule | Potential Type of Interaction | Potential Consequence | Supporting Evidence from Related Compounds |
| General Proteins | Carbamoylation of amino groups (e.g., lysine, N-terminus) | Alteration of protein charge, conformation, and function. nih.gov | Studies on nitrosoureas demonstrate carbamoylation of amino acids and proteins. nih.gov |
| Proteins with Cysteine Residues | S-Nitrosylation of thiol groups | Regulation of protein function, potential for oxidative stress. nih.govresearchgate.net | N-nitroso compounds are known to cause S-nitrosation. nih.gov |
| Acetylcholinesterase | Enzyme Inhibition | Disruption of neurotransmission. researchgate.netnih.gov | Parent compound carbaryl is a known inhibitor; other nitrosamines also show inhibitory activity. researchgate.netnih.gov |
| Glutathione S-Transferases (GSTs) | Modulation of enzyme activity via S-nitrosylation | Alteration of cellular detoxification capacity. researchgate.netmdpi.com | S-nitrosylation is known to regulate GST activity. researchgate.net |
Table 2: Detailed Research Findings on Related Compound Interactions
| Compound Class/Example | Specific Interaction Studied | Key Finding | Reference |
| 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (Nitrosourea) | Carbamoylation of amino acids, peptides, and proteins | Carbamoylation of α-amino and ε-amino groups was observed, altering electrophoretic mobility. nih.gov | nih.gov |
| S-Nitrosoglutathione (GSNO) / DEA/NO (NO donor) | S-nitrosylation of microsomal Glutathione S-transferase (GST) | A 2-fold increase in enzyme activity was observed, associated with an 85% loss of free sulfhydryl groups. researchgate.net | researchgate.net |
| Diaryl and Dialkyl Nitrosamines | Inhibition of Acetylcholinesterase from Torpedo fuscomaculata | Acted as reversible competitive inhibitors, and over time, as irreversible covalent inhibitors. nih.gov | nih.gov |
Advanced Analytical and Methodological Approaches in Nitrosocarbaryl Research
Chromatographic Techniques for Detection and Quantification
Chromatography, particularly high-performance liquid chromatography, is a cornerstone for the separation and quantification of Nitrosocarbaryl from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of this compound. nih.gov Its application is essential for separating the compound from its parent molecule, Carbaryl (B1668338), and other related substances. Research has employed HPLC to monitor the formation and stability of this compound under simulated physiological conditions, such as in gastric juice. nih.gov
Methodologies often utilize reversed-phase columns, which are effective at separating moderately polar compounds like this compound. For instance, a common approach involves an XSelect HSS T3 Column, which provides good retention and specificity for nitrosamines. waters.com While specific methods for this compound are detailed in targeted studies, general nitrosamine (B1359907) detection protocols often rely on mobile phases consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. waters.commdpi.comnih.gov Detection is frequently accomplished using a UV detector, as N-nitroso compounds typically exhibit UV absorbance. waters.com For enhanced sensitivity and specificity, particularly in complex biological matrices, derivatization techniques may be employed prior to HPLC analysis, converting the analyte into a fluorescent derivative for detection by a fluorescence detector (FLD). mdpi.commdpi.com
HPLC Conditions for Nitrosamine Analysis
| Parameter | Example Specification | Purpose | Source |
|---|---|---|---|
| Column | Reversed-phase C18 or XSelect HSS T3 | Separates analyte from matrix components based on hydrophobicity. | waters.commdpi.com |
| Mobile Phase | Phosphate buffer/acetonitrile gradient | Elutes the compounds from the column. | waters.commdpi.com |
| Detector | Photodiode Array (PDA) or UV | Quantifies the analyte based on its light absorbance. | waters.com |
| Alternative Detector | Fluorescence Detector (FLD) (post-derivatization) | Provides high-sensitivity detection for derivatized analytes. | mdpi.commdpi.com |
For highly selective and sensitive detection of N-nitroso compounds, HPLC is often coupled with a Thermal Energy Analyzer (TEA), a detector highly specific to the nitrosyl group (N-N=O). labcompare.com The TEA detector works by pyrolyzing the N-nitroso compound, which releases a nitric oxide (NO) radical. This radical then reacts with ozone in the detector to produce electronically excited nitrogen dioxide (NO2), which emits light in the near-infrared region as it decays. usp.org This light emission is measured by a photomultiplier tube, providing a signal that is highly specific for N-nitroso compounds. usp.org
This hyphenated technique, HPLC-TEA, has been specifically adapted for the analysis of N-nitrosamides like this compound. nih.gov The modification allows for the direct analysis of these thermally labile compounds, which can be challenging with gas chromatography-based methods. nih.gov The advantage of HPLC-TEA is its ability to detect and quantify this compound with minimal interference from the sample matrix, a common issue with less selective detectors like UV or even mass spectrometry in certain applications. labcompare.com
Spectroscopic and Spectrometric Characterization Methods
The structural elucidation and confirmation of this compound rely on various spectroscopic and spectrometric methods. Following the nitrosation of Carbaryl, the resulting products are analyzed to confirm the formation of the N-nitroso derivative. Techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectrometry, and mass spectrometry (MS) are employed for this purpose. nih.gov
Mass spectrometry is particularly powerful for identifying this compound and its metabolites. In studies of nitrated compounds, tandem MS (MS/MS) is used to establish fragmentation patterns. For N-nitroso compounds, a characteristic fragmentation often involves the loss of the nitroso group. nih.gov For example, in the analysis of related compounds, specific ions are monitored; for N-nitrosodimethylamine (NDMA), this could be the transition from the parent ion to a specific fragment ion, which is a highly sensitive and specific detection method. researchgate.net While a detailed mass spectrum for this compound is not broadly published in general literature, its analysis would follow similar principles, identifying the molecular ion and characteristic fragment ions corresponding to the loss of the nitrosyl radical (•NO) and other parts of the molecule.
Isotopic Labeling Strategies for Mechanistic Studies
Isotopic labeling is a powerful strategy for tracing the metabolic fate and understanding the reaction mechanisms of this compound at the molecular level. By replacing an atom in the molecule with its heavier, non-radioactive or radioactive isotope, researchers can follow the compound's path through biological systems and identify its binding targets.
A pivotal study on the effects of this compound on human DNA utilized dual isotopic labeling. nih.gov Researchers synthesized this compound with a tritium (B154650) (³H) label on the naphthyl ring and a carbon-14 (B1195169) (¹⁴C) label on the methyl group. nih.gov Human cells were treated with this dual-labeled compound. After treatment, the cellular DNA was isolated and analyzed. The results showed that the ¹⁴C radioactivity co-located with the DNA, while the ³H radioactivity did not. nih.gov This finding strongly suggests that the this compound molecule is cleaved and that the methyl-containing portion of the molecule is what forms a stable, irreversible bond with the DNA. nih.gov This mechanistic insight was crucial in identifying the specific part of the molecule responsible for its genotoxic activity. In broader nitrosamine research, stable isotopes like ¹⁵N are also used as internal standards for quantification in mass spectrometry, ensuring high accuracy by correcting for sample loss during preparation and analysis. nih.gov
In Vitro Model Systems Development and Application
In vitro models are indispensable for studying the formation, stability, and biological activity of this compound in a controlled environment that mimics physiological conditions. These models range from simple chemical systems to complex cell cultures.
One area of focus has been the formation of this compound from its parent compound, Carbaryl, and nitrite (B80452) under conditions simulating the human stomach. nih.govnih.gov Experiments using simulated gastric juice have shown that this compound can indeed be formed, highlighting a potential route of endogenous exposure when Carbaryl-treated foods are consumed. nih.gov
Cell culture systems have been critical in elucidating the compound's genotoxicity. Studies have used human skin cell lines, including those from healthy individuals and patients with xeroderma pigmentosum (a genetic disorder affecting DNA repair), to demonstrate that this compound induces single-strand breaks in DNA. nih.gov
Subcellular fractions, particularly liver microsomes, have also been employed as in vitro models. Research comparing Carbaryl and this compound found that both compounds interact with microsomal monooxygenase activities in rat liver, but through different mechanisms. nih.gov this compound was shown to be a non-competitive inhibitor of several enzymes, and it undergoes denitrosation during its metabolism by microsomes. nih.gov These models are crucial for understanding the metabolic activation and detoxification pathways of the compound.
***In Vitro* Models in this compound Research**
| Model System | Research Focus | Key Findings | Source(s) |
|---|---|---|---|
| Simulated Gastric Juice | Formation and stability | Demonstrates that this compound can form from Carbaryl and nitrite under stomach-like acidic conditions. | nih.gov |
| Human Skin Cell Cultures | Genotoxicity and DNA damage | Shows that this compound, but not Carbaryl, causes single-strand breaks in human DNA. | nih.gov |
| Rat Liver Microsomes | Metabolism and enzyme interaction | Reveals that this compound is a non-competitive inhibitor of monooxygenase enzymes and is denitrosated during metabolism. | nih.gov |
| ***In Vitro* Leaf Disk Bioassay** | Phytotoxicity (of parent compound) | Used to assess the effects of the parent compound, Carbaryl, on plant tissues under controlled conditions. | missouristate.edu |
Computational Chemistry and Molecular Modeling Approaches
While specific computational studies focusing exclusively on this compound are not widely documented in publicly available literature, the principles of computational chemistry and molecular modeling are highly applicable to its study. These methods use computer simulations to predict molecular structure, properties, and interactions. kallipos.gr
For a molecule like this compound, molecular modeling could be used to predict its three-dimensional structure and electronic properties. Frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be calculated to understand the molecule's reactivity. nih.gov
Molecular docking, a key computational technique, could be employed to simulate the interaction of this compound with biological macromolecules, such as DNA or enzymes like cytochrome P450. mdpi.com Such simulations could help predict the binding affinity and specific binding sites, complementing experimental findings like those from isotopic labeling studies that show the methyl-containing residue binding to DNA. nih.govmdpi.com These models can provide insights into the initial steps of toxicity and help explain the inhibitory effects observed in in vitro enzyme assays. nih.govmdpi.com Furthermore, computational models are used to study the reaction mechanisms of related C-nitroso compounds, which can serve as a template for understanding the behavior of this compound. mdpi.com
Structure-Activity Relationship (SAR) Predictions
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of a compound with its biological activity. For N-nitroso compounds, including N-nitrosamides like this compound, QSAR studies have been instrumental in predicting their carcinogenic potential. sciforum.netpharmaexcipients.comnih.govnih.gov These models are typically developed using a dataset of compounds with known activities and a variety of molecular descriptors.
The primary goal of SAR predictions for this compound is to identify the structural features that are critical for its biological effects. This is often achieved by comparing it with other N-nitroso compounds for which extensive toxicological data are available. pharmaexcipients.comnih.govresearchgate.net The carcinogenicity of many N-nitroso compounds is linked to their metabolic activation to reactive electrophilic species. researchgate.net In the case of N-nitrosamides, this activation is often considered to be a spontaneous decomposition under physiological conditions, not necessarily requiring enzymatic action.
Key molecular descriptors that have been found to be significant in the QSAR modeling of N-nitroso compounds include:
Topological Descriptors: These describe the connectivity and branching of the molecule.
Constitutional Descriptors: These relate to the molecular formula and the count of different atom and bond types. sciforum.net
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as orbital energies (e.g., HOMO and LUMO), partial atomic charges, and dipole moments.
A study on a set of N-nitroso compounds, including N-nitrosoureas which are structurally related to this compound, developed a QSAR model for carcinogenic potency. sciforum.net This model utilized a combination of 0D, 1D, and 2D DRAGON descriptors and was able to explain a significant portion of the variance in the experimental activity. sciforum.net The descriptors in the final model included those related to the presence of specific structural fragments and topological charge indices. sciforum.net
Another study focused on detecting structural alerts for carcinogenicity in nitroso-compounds, including nitrosoureas. nih.gov This research highlighted the importance of descriptors related to atomic charges, polarizability, and hydrophobicity. nih.gov The models developed were able to distinguish between the carcinogenic potential of different substituted nitrosoureas, emphasizing the role of the length of alkyl chains. nih.gov
| Descriptor Type | Examples | Relevance to this compound Activity Prediction |
| Constitutional | Molecular Weight, Atom Counts (N, O), Number of Rings | Basic molecular properties that can influence bioavailability and reactivity. |
| Topological | Connectivity Indices, Wiener Index, Balaban Index | Describe molecular shape, size, and branching, which can affect interactions with biological macromolecules. |
| Quantum-Chemical | HOMO/LUMO Energies, Partial Atomic Charges, Dipole Moment | Provide insight into the electronic properties and reactivity, such as the susceptibility to nucleophilic or electrophilic attack. |
| 2D-Autocorrelations | Moran, Geary, and Moreau-Broto Autocorrelations | Correlate physicochemical properties at different topological distances within the molecule. |
| Burden Eigenvalues | Eigenvalues of the Burden Matrix | Encode information about the molecular topology and heteroatom distribution. |
The predictive power of these QSAR models is typically evaluated using statistical parameters such as the coefficient of determination (R²) and the cross-validated coefficient of determination (q²). For a QSAR model developed for a series of nitroso-compounds, including 12 N-nitrosoureas, the following statistical performance was reported: sciforum.net
| Statistical Parameter | Value | Description |
| n | 26 | Number of compounds in the dataset |
| R² | 0.86 | Coefficient of determination (goodness of fit) |
| q² (LOO) | Not specified | Cross-validated R² using leave-one-out |
| Standard Error | Not specified | Measure of the absolute error of the model |
Reaction Pathway Simulations
Computational chemistry plays a pivotal role in elucidating the potential reaction pathways of molecules like this compound. Through methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to simulate the decomposition and reaction mechanisms of N-nitroso compounds. nih.govacs.org These simulations provide insights into the transition states, intermediates, and energy barriers associated with different reaction pathways.
For this compound, a key reaction pathway of interest is its decomposition to form reactive species that can interact with biological macromolecules such as DNA. Experimental evidence suggests that when human cells are treated with this compound, the molecule splits, and the methyl-containing residue forms an irreversible association with DNA. nih.gov This indicates that a critical step in its mechanism of action is the cleavage of the molecule to generate a methylating agent.
A plausible decomposition pathway for this compound, by analogy with other N-nitrosamides and N-nitrosoureas, involves the formation of a diazonium ion intermediate. The general steps are as follows:
Initial Decomposition: The N-nitroso group can undergo rearrangement and cleavage.
Formation of a Diazonium Ion: This is a highly reactive intermediate that is a potent electrophile.
Generation of a Carbamate (B1207046) and a Methylating Agent: The diazonium ion can further react or decompose, leading to the formation of a carbamate derivative and a methylating species, likely a methyldiazonium ion or a methyl cation.
Interaction with Nucleophiles: The generated methylating agent can then react with nucleophilic sites in cellular components, such as the nitrogen and oxygen atoms in DNA bases.
Ab initio studies on the decomposition of N-nitrosourea have shown that the process is facilitated by the presence of cations, which can perturb the electron distribution and lower the activation energy for decomposition. nih.gov Similar computational investigations could be applied to this compound to understand the factors influencing its stability and reactivity.
Theoretical studies on the hydrolysis of other compounds have successfully used DFT to predict reaction rates by correlating them with calculated electrophilicity indices. nih.gov Such an approach could be valuable in predicting the persistence and reactivity of this compound in aqueous environments.
While specific reaction pathway simulations for this compound are not extensively documented in publicly available literature, the principles derived from computational studies of related N-nitroso compounds provide a strong basis for understanding its likely chemical behavior. Future computational research focusing specifically on this compound would be invaluable for refining our understanding of its reaction mechanisms and for developing more accurate risk assessments.
Q & A
Basic Research Questions
Q. What experimental models are commonly used to assess the mutagenic potential of Nitrosocarbaryl, and how are they standardized?
- Methodological Answer : this compound's mutagenicity is typically evaluated using in vitro assays such as the Ames test (bacterial reverse mutation assay) and mammalian cell models like BALB/3T3 cells. For example, studies on BALB/3T3 cells exposed to this compound measured chromosomal aberrations and DNA damage endpoints, with protocols emphasizing dose-response curves, positive controls (e.g., ethyl methanesulfonate), and standardized incubation times (24–72 hours) . Replication across independent laboratories and adherence to OECD guidelines (e.g., TG 471 for bacterial assays) ensure reproducibility.
Q. How is this compound synthesized, and what are its key chemical properties relevant to stability in biological systems?
- Methodological Answer : this compound is synthesized via nitrosation of carbaryl (1-naphthyl methylcarbamate) using sodium nitrite under acidic conditions. Critical parameters include pH control (2–3) to minimize side reactions and temperature regulation (<25°C) to prevent degradation. Its stability in the human gut is notable, where it forms as a breakdown product of carbaryl, facilitated by endogenous nitrosating agents . Analytical validation via HPLC or LC-MS is essential to confirm purity and quantify degradation products.
Q. What evidence supports this compound's classification as a carcinogen, and what are the primary mechanisms proposed?
- Methodological Answer : Carcinogenicity evidence includes rodent studies showing tumor induction in the liver and gastrointestinal tract at doses ≥50 mg/kg/day over 12–24 months. Mechanistically, this compound alkylates DNA (e.g., forming O⁶-methylguanine adducts) and disrupts repair pathways, as demonstrated in Haemophilus influenzae uptake assays . The International Agency for Research on Cancer (IARC) classifies it as Group 2B ("possibly carcinogenic"), based on in vivo tumorigenicity and in vitro mutagenicity data .
Advanced Research Questions
Q. How can isotopic labeling (e.g., nitrogen-13) be applied to trace this compound's metabolic fate in pharmacokinetic studies?
- Methodological Answer : Nitrogen-13-labeled this compound is synthesized using [¹³N]nitrous acid (H¹³NO₂) as a precursor, enabling real-time PET imaging to track biodistribution. Key steps include:
-
Radiolabeling efficiency optimization via pH-controlled reactions (pH 4–5).
-
Validation using radio-TLC or HPLC to confirm radiochemical purity (>95%).
-
In vivo studies in rodent models require dynamic PET scans over 60–90 minutes post-injection, with kinetic modeling to estimate metabolic clearance rates .
Table 1 : Isotopically Labeled this compound Derivatives
Isotope Precursor Application Reference ¹³N H¹³NO₂ PET imaging ¹⁴C [¹⁴C]carbaryl ADME studies
Q. What experimental design considerations are critical for resolving contradictions in mutagenicity data across studies (e.g., bacterial vs. mammalian systems)?
- Methodological Answer : Discrepancies often arise from differences in metabolic activation systems (e.g., S9 liver fractions), exposure durations, or endpoint sensitivity. To address this:
- Use harmonized protocols (e.g., OECD TG 473 for mammalian chromosomal aberration tests).
- Include both Salmonella strains (TA1535, TA100) and human lymphoblastoid cells (TK6) to compare prokaryotic vs. eukaryotic responses.
- Apply statistical meta-analysis (e.g., random-effects models) to pooled data from studies like Elespuru (1979) and Regan et al. (1976), adjusting for covariates like pH or nitrosation efficiency .
Q. How can in vitro models like BALB/3T3 cells be optimized to study this compound's dose-dependent effects on cell cycle arrest?
- Methodological Answer :
- Synchronize cells via serum starvation (0.5% FBS for 24 hours) before treatment.
- Measure cell cycle phases using flow cytometry (PI staining) at 6, 12, and 24 hours post-exposure.
- Combine with RNA-seq to identify dysregulated pathways (e.g., p53-mediated G1/S arrest). Dose ranges should span IC₅₀ values (typically 10–100 µM), validated via MTT assays .
Q. What strategies mitigate confounding variables in long-term carcinogenicity studies of this compound?
- Methodological Answer :
- Use isogenic rodent strains (e.g., Sprague-Dawley rats) to reduce genetic variability.
- Control diet (nitrite-free) to prevent endogenous nitrosation of carbaryl.
- Implement blinded histopathological evaluations and randomization of treatment groups.
- Apply Kaplan-Meier survival analysis with Cox proportional hazards models to correlate tumor incidence with cumulative dose .
Handling Data Contradictions
Q. How should researchers address conflicting reports on this compound's potency in dominant lethal assays versus bacterial mutagenesis?
- Methodological Answer : Dominant lethal assays in mice (e.g., Epstein et al., 1972) may show lower sensitivity due to metabolic differences versus bacterial systems. To reconcile:
- Conduct parallel experiments with intraperitoneal vs. oral administration to assess bioavailability.
- Use transgenic rodent models (e.g., gpt delta mice) to quantify mutation frequencies in target tissues.
- Cross-validate with in silico QSAR models predicting nitroso compound reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
